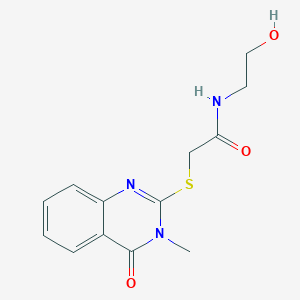

N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide

Description

N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide is a quinazolinone derivative characterized by a sulfanylacetamide moiety linked to a 3-methyl-4-oxoquinazolin-2-yl core and a 2-hydroxyethyl substituent.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-16-12(19)9-4-2-3-5-10(9)15-13(16)20-8-11(18)14-6-7-17/h2-5,17H,6-8H2,1H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVCZDDDIMVTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

Thioether Formation: The thiol group is introduced by reacting the quinazolinone derivative with a suitable thiol reagent under mild conditions.

Acetamide Formation: The final step involves the reaction of the thioether with 2-chloro-N-(2-hydroxyethyl)acetamide to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield the corresponding sulfone, while reduction with sodium borohydride can produce the dihydroquinazoline derivative.

Scientific Research Applications

N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide has been studied for various scientific research applications, including:

Medicinal Chemistry: Potential anticancer, antimicrobial, and anti-inflammatory activities.

Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

Industrial Applications: Use as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

Steric Effects : Bulky substituents like morpholinylpropyl or iodopyridinyl may hinder membrane permeability despite higher molecular weights.

Thermal Stability : High melting points in sulfamoylphenyl derivatives (e.g., 269–315°C ) suggest strong crystalline packing, whereas the target compound’s hydroxyethyl group might reduce crystallinity.

Biological Activity

N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula : CHNOS

- Molecular Weight : 270.32 g/mol

The presence of the quinazoline moiety is crucial for its biological activity, as quinazolines are known for their diverse pharmacological properties.

This compound exhibits various biological activities, primarily through the following mechanisms:

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing inflammation in various models.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be further developed as a therapeutic agent for treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, such as:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.5 |

| HeLa (cervical cancer) | 12.3 |

| A549 (lung cancer) | 18.7 |

The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death.

Anti-inflammatory Activity

Studies have demonstrated that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed promising results against multi-drug resistant strains of bacteria. The compound was tested in vivo using a murine model infected with Staphylococcus aureus, showing a significant reduction in bacterial load compared to controls.

Case Study 2: Cancer Cell Proliferation Inhibition

In another study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with flow cytometry analysis confirming an increase in apoptotic cells at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.